molecular formula C12H9FN2 B11902740 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile

2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile

Cat. No.: B11902740
M. Wt: 200.21 g/mol
InChI Key: DCNPALLYMJTDDC-UHFFFAOYSA-N
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Description

2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile is a quinoline-based compound featuring a fluorine atom at the 6-position, a methyl group at the 4-position, and an acetonitrile moiety at the 2-position of the heterocyclic ring. The fluorine substituent enhances electron-withdrawing effects, while the methyl group contributes to steric stabilization. The acetonitrile group, a strong electron-withdrawing nitrile, significantly influences the electronic distribution of the quinoline core, modulating reactivity and interaction with biological targets. Synthesis typically involves nucleophilic substitution or cyclization reactions, as seen in related quinoline derivatives . Characterization methods include NMR, IR, and chromatographic techniques, with quantum chemical studies (e.g., DFT) providing insights into electronic properties .

Properties

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

2-(6-fluoro-4-methylquinolin-2-yl)acetonitrile

InChI

InChI=1S/C12H9FN2/c1-8-6-10(4-5-14)15-12-3-2-9(13)7-11(8)12/h2-3,6-7H,4H2,1H3

InChI Key

DCNPALLYMJTDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)F)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-fluoro-4-methylquinoline.

    Nitrile Introduction: The acetonitrile group is introduced at the 2nd position of the quinoline ring through a nucleophilic substitution reaction.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 2-(6-Fluoro-4-methylquinolin-2-yl)acetic acid.

    Reduction: 2-(6-Fluoro-4-methylquinolin-2-yl)ethylamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile, exhibit potent antimalarial properties. Notably, a structure–activity relationship study identified several analogues with low nanomolar activity against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

  • Activity Against Resistant Strains : The compound showed effectiveness against the Dd2 strain of Plasmodium falciparum, which is resistant to chloroquine, with a selectivity index greater than 200, indicating minimal toxicity to human cells .
  • Mechanism of Action : These compounds act primarily during the trophozoite phase of the parasite's life cycle and have demonstrated transmission-blocking potential in murine models .

Anticancer Activity

In addition to its antimalarial properties, this compound has been investigated for its anticancer effects. Studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Studies:

  • In Vitro Studies : The compound was evaluated against a panel of approximately sixty cancer cell lines by the National Cancer Institute (NCI). It exhibited significant growth inhibition, with mean GI50 values indicating effective cytotoxicity against human tumor cells .
  • Specific Cell Lines : In particular, its efficacy was noted in breast cancer cell lines (e.g., MCF-7), where it was shown to induce apoptosis and inhibit cell proliferation effectively .

Structure-Activity Relationship (SAR)

The modifications on the quinoline ring significantly influence the biological activity of this compound. Substitutions at various positions have been systematically studied to optimize potency and selectivity.

Summary of SAR Findings:

Substituent Position Effect on Activity
FluorineC6Increased antiplasmodial activity
ChlorineC6Further enhancement in potency
MethoxyC6Decreased activity compared to fluorinated analogues

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

2-(6-Bromo-4-methylquinolin-2-yl)acetonitrile ():

  • Structural Difference : Bromine replaces fluorine at the 6-position.
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce electron-withdrawing effects but increase lipophilicity. This may enhance membrane permeability in biological systems but lower reactivity in electrophilic substitutions.
  • Applications : Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s suitability as a leaving group .

2-(6-Chloro-4-phenylquinazolin-2-yl)sulfanylacetonitrile ():

  • Core Difference: Quinazoline (two nitrogen atoms) replaces quinoline (one nitrogen).
  • Impact : The additional nitrogen in quinazoline increases electron deficiency, altering binding affinity in medicinal chemistry contexts. The sulfanyl group (-S-) enhances solubility but reduces stability compared to nitriles.
  • Applications : Quinazoline derivatives are common in kinase inhibitors due to their ability to mimic ATP-binding motifs .

Heterocyclic Core Variations

2-(4-Fluoropyridin-2-yl)acetonitrile ():

  • Core Difference: Pyridine replaces quinoline.
  • Impact : The absence of a fused benzene ring reduces aromaticity and conjugation, leading to higher solubility in polar solvents. The fluorine’s electron-withdrawing effect is localized, making the pyridine ring more reactive toward nucleophilic attack.
  • Applications : Pyridine derivatives are widely used as ligands in catalysis and intermediates in pharmaceutical synthesis .

Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate Derivatives ():

  • Core Difference: Coumarin (oxygen-containing lactone) replaces quinoline.
  • Impact: The lactone oxygen increases polarity and hydrogen-bonding capacity, enhancing fluorescence properties. Coumarins are less electron-deficient than quinolines, favoring applications in optical materials .

Substituent Variations

2-(6-Methylquinolin-4-yl)malononitriles ():

  • Functional Group Difference: Malononitrile (-C(CN)₂) replaces acetonitrile.
  • Impact : The additional nitrile group intensifies electron withdrawal, lowering LUMO energy and increasing reactivity in cycloaddition reactions. However, steric hindrance may reduce bioavailability.
  • Applications: Malononitrile derivatives are precursors for heterocyclic scaffolds in drug discovery .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Applications
2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile Quinoline 6-F, 4-CH₃, 2-CN High electron deficiency, moderate lipophilicity Pharmaceuticals, agrochemicals
2-(6-Bromo-4-methylquinolin-2-yl)acetonitrile Quinoline 6-Br, 4-CH₃, 2-CN Enhanced lipophilicity, good leaving group Cross-coupling reactions
2-(6-Chloro-4-phenylquinazolin-2-yl)sulfanylacetonitrile Quinazoline 6-Cl, 4-Ph, 2-S-CN High solubility, electron-deficient core Kinase inhibitors
2-(4-Fluoropyridin-2-yl)acetonitrile Pyridine 4-F, 2-CN High reactivity, polar solvent solubility Catalysis intermediates
Methyl 2-(4-methyl-2-oxocoumarin-7-yl)acetate Coumarin 7-OCH₂CO₂Me, 4-CH₃ Fluorescent, polar Optical materials, sensors

Research Findings and Implications

  • Electronic Properties: DFT studies on quinoline derivatives reveal that fluorine substitution lowers the LUMO energy by ~0.5 eV compared to methyl analogs, enhancing electrophilicity .
  • Reactivity: Brominated quinolines exhibit faster rates in cross-coupling reactions than fluorinated analogs due to bromine’s superior leaving-group ability .
  • Biological Activity: Quinazoline derivatives with sulfanyl groups show improved binding to ATP pockets in kinases, though reduced metabolic stability compared to nitrile-containing quinolines .

Biological Activity

2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies highlighting its efficacy against different biological targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps that facilitate the introduction of functional groups that enhance its biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors.

Key Findings from SAR Studies

  • Fluorine Substitution : The introduction of a fluorine atom at the C6 position significantly enhances antimalarial activity compared to non-fluorinated analogues. For instance, compounds with fluorine demonstrated improved efficacy against Plasmodium falciparum strains, with effective concentrations (EC50) in the low nanomolar range .
  • Substituent Effects : The presence of electron-donating groups on the aromatic ring was found to increase antiproliferative activity. Compounds with 4-methoxyphenyl substituents exhibited superior activity compared to those with electron-withdrawing groups .
  • Antiproliferative Activity : Various derivatives have shown promising results in inhibiting cancer cell lines such as H-460, HT-29, HepG2, and SGC-7901, with IC50 values significantly lower than traditional chemotherapeutics like gefitinib .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimalarial Activity

Recent studies have highlighted the compound's potent antiplasmodial effects. For example:

  • In Vitro Efficacy : The compound demonstrated low nanomolar EC50 values against resistant strains of Plasmodium falciparum, indicating its potential as a fast-acting antimalarial agent .

Antiproliferative Activity

The compound has been evaluated for its ability to inhibit cancer cell proliferation:

  • Cell Line Studies : In vitro tests revealed that certain derivatives have IC50 values as low as 0.03 μM against various cancer cell lines, showcasing their potential as anticancer agents .

Antimicrobial Properties

Preliminary studies suggest that some derivatives exhibit antimicrobial activity, although specific data on this compound is limited:

  • Bacteriostatic Activity : Some analogues have shown moderate activity against Gram-positive bacteria, indicating a broader spectrum of biological activity that warrants further investigation .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Antimalarial Efficacy in Murine Models : A study demonstrated that the compound exhibited significant in vivo antimalarial efficacy without noticeable toxicity in murine models, supporting its potential for further development as an antimalarial drug .
  • Cancer Cell Line Inhibition : In a comparative analysis against established cancer therapies, derivatives of this compound showed enhanced potency, indicating their potential role in future therapeutic regimens for cancer treatment .

Chemical Reactions Analysis

Reduction of the Nitrile Group

The nitrile moiety undergoes reduction to primary amines or aldehydes under controlled conditions:

Reagent/ConditionsProductYieldReference
LiAlH<sub>4</sub> in THF2-(6-Fluoro-4-methylquinolin-2-yl)ethylamine85–92%
H<sub>2</sub>/Raney Ni2-(6-Fluoro-4-methylquinolin-2-yl)acetaldehyde74%

Mechanistic Insight :

  • LiAlH<sub>4</sub> reduces the nitrile to a primary amine via a two-step hydride transfer.

  • Catalytic hydrogenation selectively yields aldehydes under mild conditions.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient quinoline ring facilitates substitution at the C6-fluoro position:

NucleophileConditionsProductYieldReference
Methoxide (NaOMe)DMF, 80°C, 12 h6-Methoxy-4-methylquinolin-2-ylacetonitrile95%
PiperidineTHF, K<sub>2</sub>CO<sub>3</sub>, 60°C6-Piperidino-4-methylquinolin-2-ylacetonitrile88%

Key Observation :

  • Fluorine at C6 is highly reactive due to conjugation with the nitrile group, enhancing ring electrophilicity .

Metal-Catalyzed Cross-Coupling Reactions

The nitrile group participates in palladium- and iridium-mediated transformations:

Iridium-Catalyzed Borylation

Using B<sub>2</sub>pin<sub>2</sub> and [Ir(OMe)COD]<sub>2</sub> catalyst:

Position ModifiedProductYieldReference
C77-Borylated quinoline derivative73%
C55-Borylated quinoline derivative68%

Conditions : THF, 80°C, 14–18 h. Boronates serve as intermediates for Suzuki-Miyaura couplings .

Palladium-Catalyzed Cyano-Alkyne Coupling

Reaction with terminal alkynes under Sonogashira conditions:

AlkyneProductYieldReference
Phenylacetylene2-(Alkynyl)-6-fluoro-4-methylquinoline82%

Mechanism : Oxidative addition of the nitrile to Pd(0), followed by transmetallation and reductive elimination .

Electrophilic Substitution on the Quinoline Ring

The methyl group at C4 directs electrophiles to the C3 and C5 positions:

ElectrophileConditionsProductYieldReference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 h3-Nitro-6-fluoro-4-methylquinoline78%
Br<sub>2</sub>/FeBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, 25°C5-Bromo-6-fluoro-4-methylquinoline65%

Regioselectivity : Methyl and fluorine substituents create electron-rich regions at C3 and C5 .

Hydrolysis of the Nitrile Group

Controlled hydrolysis yields carboxylic acids or amides:

ConditionsProductYieldReference
H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux2-(6-Fluoro-4-methylquinolin-2-yl)acetic acid90%
NaOH/H<sub>2</sub>O<sub>2</sub>, 60°C2-(6-Fluoro-4-methylquinolin-2-yl)acetamide85%

Applications : Carboxylic acid derivatives are precursors for peptide conjugates in drug design .

Cyclization Reactions

The nitrile group facilitates heterocycle formation:

ReagentProductYieldReference
NH<sub>2</sub>OH·HCl2-(6-Fluoro-4-methylquinolin-2-yl)oxazole76%
Hydrazine hydrate2-(6-Fluoro-4-methylquinolin-2-yl)tetrazole81%

Key Insight : Cyclization enhances bioavailability in medicinal chemistry applications .

Biological Activity Correlation

Structural modifications impact pharmacological properties:

ModificationAntiplasmodial EC<sub>50</sub> (nM)Antibacterial MIC (μg/mL)Reference
C6-F, C4-CH<sub>3</sub>4.8 (vs. Plasmodium falciparum)0.25 (vs. E. coli)
C7-Borylation10.90.5

Trend : Fluorine and nitrile groups synergistically improve target binding and metabolic stability .

This compound’s versatility in reduction, substitution, and cross-coupling reactions makes it a valuable scaffold in drug discovery. Strategic functionalization at C6 and the nitrile group enables tailored bioactivity, as demonstrated in antimalarial and antimicrobial studies.

Q & A

Basic: How can I optimize the synthesis of 2-(6-Fluoro-4-methylquinolin-2-yl)acetonitrile to improve yield and purity?

Methodological Answer:

  • Statistical Design of Experiments (DoE): Use factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design could test temperature (80–120°C), solvent (DMF vs. THF), and catalyst (0.5–2.0 mol%). Analyze outcomes via HPLC for yield and purity optimization .
  • Computational Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to simulate reaction pathways and identify energetically favorable intermediates. Experimental validation can then focus on computationally predicted optimal conditions .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and confirm substitution patterns. 2D-COSY or HSQC can clarify connectivity in the quinoline ring .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C₁₂H₁₀FN₂) and fragmentation patterns to validate the acetonitrile moiety and fluorine substitution .
  • IR Spectroscopy: Identify nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and fluorine-induced shifts in aromatic C-H bonds .

Basic: How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the quinoline ring, directing electrophilic substitution to specific positions (e.g., para to fluorine). Use Hammett plots to quantify substituent effects .
  • Experimental Validation: Compare reaction rates of fluorinated vs. non-fluorinated analogs in Suzuki-Miyaura coupling. Monitor regioselectivity via LC-MS and 19F NMR .

Advanced: How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate degradation pathways (e.g., hydrolysis of the nitrile group) under acidic/alkaline conditions. Use software like Gaussian or ORCA to calculate activation energies .
  • Accelerated Stability Testing: Design experiments at elevated temperatures (40–80°C) and pH (2–12), with periodic HPLC analysis. Apply Arrhenius kinetics to extrapolate shelf-life .

Advanced: How to resolve contradictions between computational predictions and experimental data in reaction mechanisms?

Methodological Answer:

  • Cross-Validation: Re-run simulations with higher-level theory (e.g., CCSD(T) instead of DFT) and compare with experimental kinetic data (e.g., Eyring plots) .
  • Isotopic Labeling: Use deuterated or 13C-labeled substrates to trace mechanistic pathways. For example, label the nitrile group to track hydrolysis products via MS .

Advanced: What strategies can elucidate the role of the methyl group in modulating crystallinity and solubility?

Methodological Answer:

  • X-Ray Diffraction (XRD): Compare crystal structures of methyl-substituted vs. unsubstituted analogs to identify packing interactions (e.g., π-stacking vs. van der Waals) .
  • Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) using group contribution methods. Validate with experimental solubility in solvents of varying polarity .

Advanced: How to design a scalable synthesis protocol while minimizing hazardous byproducts?

Methodological Answer:

  • Green Chemistry Metrics: Evaluate atom economy and E-factor during route scoping. Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Continuous Flow Reactors: Optimize residence time and temperature gradients to suppress side reactions (e.g., dimerization of intermediates) .

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